What is the chemical structure of methyl p-coumarate?
What is the chemical structure of methyl p-coumarate?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl p-coumarate, the methyl ester of p-coumaric acid, is a naturally occurring phenolic compound found in a variety of plants.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for its synthesis and purification are outlined, alongside a summary of its quantitative biological data. Furthermore, this guide elucidates its mechanism of action, particularly its role in modulating the NF-κB signaling pathway, offering insights for its potential therapeutic applications in inflammation and other disorders.
Chemical Structure and Physicochemical Properties
Methyl p-coumarate, systematically named methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate, is a derivative of cinnamic acid.[3] Its structure consists of a phenyl group substituted with a hydroxyl group at the para position, attached to a methyl acrylate (B77674) moiety.
Chemical Structure:
Figure 1. 2D structure of methyl p-coumarate.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate[3] |
| CAS Number | 3943-97-3[3] |
| Molecular Formula | C₁₀H₁₀O₃[3] |
| SMILES | COC(=O)/C=C/C1=CC=C(C=C1)O[3] |
| InChI Key | NITWSHWHQAQBAW-QPJJXVBHSA-N[3] |
Physicochemical Data
| Property | Value |
| Molecular Weight | 178.18 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 137-141 °C |
| Boiling Point | 306.6 ± 17.0 °C (Predicted) |
| Density | 1.2 ± 0.1 g/cm³ |
| Solubility | Soluble in DMSO, chloroform, and methanol (B129727). |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra are crucial for the structural confirmation of methyl p-coumarate.
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1H NMR (CDCl₃, 700 MHz): δ 7.63 (d, J=16.0 Hz, 1H), 7.42 (d, J=8.6 Hz, 2H), 6.84 (d, J=8.6 Hz, 2H), 6.31 (d, J=16.0 Hz, 1H), 5.55 (s, 1H), 3.79 (s, 3H).[4]
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13C NMR (CDCl₃, 175 MHz): δ 167.8, 158.1, 144.6, 129.9, 127.1, 116.0, 115.6, 51.7.[4]
Infrared (IR) Spectroscopy
The IR spectrum of methyl p-coumarate reveals characteristic absorption bands corresponding to its functional groups. A representative spectrum would show peaks around 3400 cm⁻¹ (O-H stretching), 1710 cm⁻¹ (C=O stretching of the ester), 1630 cm⁻¹ (C=C stretching of the alkene), and 1600, 1515 cm⁻¹ (C=C stretching of the aromatic ring).[5][6]
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of methyl p-coumarate. In a typical GC-MS analysis with electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 178. Other significant fragments may appear at m/z 147, 119, and 91.[3][7]
Experimental Protocols
Synthesis of Methyl p-Coumarate
Methyl p-coumarate can be synthesized from p-coumaric acid via Fischer esterification.
Materials:
-
p-Coumaric acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Dissolve p-coumaric acid in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.[9]
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl p-coumarate.[9]
Purification
The crude product can be purified by silica (B1680970) gel column chromatography.
Materials:
-
Crude methyl p-coumarate
-
Silica gel (for column chromatography)
-
Ethyl acetate
-
Glass column, flasks for fraction collection
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude methyl p-coumarate in a minimal amount of the eluting solvent (e.g., a mixture of hexane and ethyl acetate).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.[8]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified methyl p-coumarate as a crystalline solid.[8][10]
Biological Activities and Mechanisms of Action
Methyl p-coumarate exhibits a range of biological activities, including anti-inflammatory, antifungal, and tyrosinase inhibitory effects.
Anti-inflammatory Activity
Methyl p-coumarate has demonstrated significant anti-inflammatory properties. It can suppress the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1 in stimulated human airway epithelial cells.[1][11] This effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[1] Methyl p-coumarate has been shown to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, which prevents the translocation of NF-κB into the nucleus to activate the transcription of pro-inflammatory genes.[1][11]
// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., PMA, LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa_p65_p50 [label="IκBα-p65-p50\n(Inactive NF-κB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_IkBa [label="p-IκBα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p65_p50 [label="p65-p50\n(Active NF-κB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Pro-inflammatory\nGene Expression\n(IL-6, IL-8, MCP-1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methyl_p_coumarate [label="Methyl p-coumarate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold];
// Edges Stimulus -> IKK [label="Activates"]; IKK -> IkBa_p65_p50 [label="Phosphorylates IκBα"]; IkBa_p65_p50 -> p_IkBa [style=invis]; p_IkBa -> p65_p50 [label="IκBα degradation"]; p65_p50 -> Nucleus [label="Translocation"]; Nucleus -> Gene_Expression [label="Induces"]; Methyl_p_coumarate -> IKK [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } }
Diagram 1. Simplified signaling pathway of NF-κB inhibition by Methyl p-coumarate.
Antifungal Activity
Methyl p-coumarate has shown notable in vitro inhibitory effects against various pathogens, including the fungus Alternaria alternata.[11]
Table 1: Antifungal Activity of Methyl p-coumarate
| Organism | Activity Metric | Value |
| Alternaria alternata | Inhibition | 200 µg/mL shows activity[11] |
| Candida species | MIC Range | 32–>64 µg/mL[12] |
| Candida species | MIC₉₀ | 64 µg/mL[12] |
Tyrosinase Inhibition and Antimelanogenic Effects
Methyl p-coumarate is an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[] This has led to its investigation for applications in skin lightening and treating hyperpigmentation. It has been shown to significantly suppress melanin formation in B16 mouse melanoma cells.[11] Interestingly, while p-coumaric acid is a more potent inhibitor of human tyrosinase, methyl p-coumarate demonstrates better inhibition of melanin synthesis in cell-based assays.[14]
Table 2: Tyrosinase Inhibition and Cytotoxicity
| Assay | Target | IC₅₀ Value |
| Cytotoxicity | B16-F10 melanoma cells | 130 µM (23.2 µg/mL)[15] |
Conclusion
Methyl p-coumarate is a versatile natural compound with a well-defined chemical structure and a range of interesting biological activities. Its anti-inflammatory effects, mediated through the inhibition of the NF-κB pathway, make it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory diseases. Its antifungal and tyrosinase-inhibiting properties also warrant further exploration for potential applications in agriculture and cosmetics. This guide provides a foundational resource for researchers and professionals in drug development to understand and further explore the potential of methyl p-coumarate.
References
- 1. Methyl P-Coumarate Ameliorates the Inflammatory Response in Activated-Airway Epithelial Cells and Mice with Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl-P-Coumarate | C10H10O3 | CID 5319562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Antifungal activity of polyphenolic compounds against fluconazole-susceptible and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]

